Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDTUUXGELOIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585336 | |
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-23-5 | |
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
This guide provides an in-depth analysis of the spectroscopic profile of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, a compound of interest within medicinal chemistry and materials science. The quinoxaline core is a privileged scaffold in drug discovery, known for a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization at the 2 and 3-positions, as in the title compound, allows for fine-tuning of its chemical and pharmacological properties.[2][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this molecule. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft ionization" technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[5]
Predicted Mass Spectrometry Data
Due to the absence of publicly available experimental mass spectra for this specific compound, the following data is based on high-resolution mass spectrometry predictions. These predictions are crucial for identifying the correct ions during analysis. The calculations account for the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
| Adduct/Ion | Formula | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) |
| [M+H]⁺ | [C₁₂H₉ClN₃O₂]⁺ | 262.0378 | 264.0348 |
| [M+Na]⁺ | [C₁₂H₈ClN₃NaO₂]⁺ | 284.0197 | 286.0168 |
| [M-H]⁻ | [C₁₂H₇ClN₃O₂]⁻ | 260.0232 | 262.0203 |
| [M]⁺˙ (Molecular Ion) | [C₁₂H₈ClN₃O₂]⁺˙ | 261.0299 | 263.0270 |
Data is programmatically predicted and should be confirmed experimentally.
Expertise & Experience Insight: The choice of ESI in either positive or negative ion mode depends on the compound's ability to accept or lose a proton. For this molecule, the nitrogen atoms in the quinoxaline ring are readily protonated, making positive ion mode ([M+H]⁺) a reliable choice.[6][7] The observation of sodium adducts ([M+Na]⁺) is common and arises from trace amounts of sodium salts in the solvent or on glassware.
Fragmentation Pathways
While ESI is a soft ionization technique, in-source fragmentation can be induced to gain structural information.[8] Common fragmentation patterns for related heterocyclic systems involve the loss of small, stable molecules or radicals.[9][10][11][12] For Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, expected fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester functionality.
Experimental Protocol: ESI-MS Analysis
This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ion source to ESI in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable spray and maximize the signal of the ion of interest.[6][13]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Ensure the isotopic pattern for chlorine is resolved.
-
-
Data Analysis:
-
Identify the [M+H]⁺ and/or [M+Na]⁺ peaks.
-
Confirm the observed m/z values match the predicted values within a narrow mass tolerance (e.g., < 5 ppm).
-
Analyze the isotopic distribution to confirm the presence of one chlorine atom.
-
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
Section 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Predicted IR Absorption Data
The following table summarizes the predicted characteristic IR absorption bands for Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate based on known functional group frequencies.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (methoxy & methine) | Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |
| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |
| Aromatic C=N & C=C | Stretch | 1620 - 1450 | Medium |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
Expertise & Experience Insight: The nitrile (C≡N) and carbonyl (C=O) stretches are particularly diagnostic for this molecule. Their positions can be influenced by conjugation and the electronic effects of adjacent substituents. The presence of a strong, sharp peak around 2250 cm⁻¹ is a key indicator of the cyano group.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is a modern, convenient technique that requires minimal sample preparation.[15][16][17][18][19]
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18]
-
Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
-
Sample Application:
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Retract the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
-
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.[20]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on chemical shifts. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing nature of the ring. |
| H-b (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |
| H-c (Quinoxaline) | 7.8 - 8.0 | t or td | 1H | Aromatic proton on the quinoxaline ring. |
| H-d (Quinoxaline) | 8.1 - 8.3 | d or dd | 1H | Deshielded by the adjacent nitrogen. |
| H-e (Methine) | ~5.0 | s | 1H | Alpha to both a cyano and an ester group, and attached to an aromatic ring, leading to significant deshielding.[21] |
| H-f (Methoxy) | ~3.9 | s | 3H | Typical chemical shift for methyl ester protons.[22] |
Note: The quinoxaline protons (a-d) will exhibit complex splitting patterns (doublets, triplets, or combinations thereof) depending on the coupling constants between them.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum highlights the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 165 - 170 | Typical range for an ester carbonyl carbon. |
| Quaternary (C-Cl) | 145 - 155 | Aromatic carbon attached to chlorine and nitrogen. |
| Quaternary (C-CH) | 140 - 150 | Aromatic carbon attached to the cyanoacetate group and nitrogen. |
| Aromatic C-H | 125 - 135 | Range for protonated aromatic carbons in the quinoxaline ring. |
| Quaternary (Aromatic) | 138 - 145 | Bridgehead carbons of the quinoxaline system. |
| C≡N (Nitrile) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
| CH (Methine) | 55 - 65 | Alpha to electron-withdrawing groups. |
| OCH₃ (Methoxy) | 52 - 56 | Typical range for a methyl ester carbon. |
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra is as follows.[23][24]
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent provides the field-frequency lock for the spectrometer.[24]
-
If the solvent does not contain an internal standard, add a small amount of TMS.
-
Transfer the solution to a clean, high-quality NMR tube using a pipette. Ensure no solid particles are transferred.[23]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.[25]
-
Load a standard set of acquisition parameters.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Workflow for NMR Analysis
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. jascoinc.com [jascoinc.com]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. rsc.org [rsc.org]
- 22. Methyl cyanoacetate(105-34-0) 1H NMR [m.chemicalbook.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Unraveling the Ambiguity of CAS Number 10176-23-5: A Case of Mistaken Identity
Initial inquiries into the identity of CAS number 10176-23-5 present a conflicting picture. Several commercial chemical suppliers associate this number with two distinct, yet structurally related, compounds:
-
3-Chloro-α-cyano-2-quinolineacetic acid methyl ester
-
Methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
The key difference between these two structures lies in their core heterocyclic ring system: one is a quinoline and the other is a quinoxaline . This seemingly minor difference results in distinct chemical properties and, potentially, vastly different biological activities. The interchangeable attribution of a single CAS number to two different molecules is a significant red flag, suggesting a cataloging error at some point in the data management chain of these suppliers.
Further investigation into authoritative chemical databases underscores the ambiguity surrounding this CAS number. Searches for "10176-23-5" in globally recognized and curated databases such as PubChem , the NIST Chemistry WebBook , and the European Chemicals Agency (ECHA) yield no results. The absence of this CAS number in these critical resources, which serve as the gold standard for chemical identification, is a strong indicator that it is not a valid, publicly registered identifier.
The Chemical Abstracts Service, a division of the American Chemical Society, is the sole authority for assigning CAS numbers. The lack of a corresponding entry in their official registry, or its public-facing derivatives, for 10176-23-5 suggests that the number may have been erroneously generated, retired, or is part of a proprietary dataset not available in the public domain.
For professionals in the fields of research and drug development, this case highlights the critical importance of verifying chemical identifiers through multiple, authoritative sources. Relying solely on information from a single commercial supplier can lead to significant errors in experimental design, data interpretation, and ultimately, scientific integrity.
Given the lack of a definitive and verifiable chemical identity for CAS number 10176-23-5, it is impossible to provide an in-depth technical guide on its properties, literature, or applications. Any attempt to do so would be speculative and could propagate misinformation.
Recommendations for Researchers:
-
Cross-Verification: Always verify CAS numbers against multiple, authoritative databases such as PubChem, SciFinder (if available), and other national or international chemical inventories.
-
Structure Confirmation: When procuring a chemical, especially one with a questionable identifier, it is advisable to confirm its structure through independent analytical methods such as NMR, mass spectrometry, or elemental analysis.
-
Direct Inquiry: If a discrepancy is found, contacting the supplier directly to request clarification and supporting documentation for their listed CAS number is a prudent step.
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoxaline Derivatives
Executive Summary
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as prime candidates for novel therapeutic agent development.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of new quinoxaline derivatives. Moving beyond simple protocol recitation, this document elucidates the causal relationships behind experimental design, integrates self-validating methodologies, and is grounded in authoritative scientific literature. We will explore the core screening cascades for anticancer, antimicrobial, and antiviral activities, complete with detailed step-by-step protocols, data interpretation guides, and insights into structure-activity relationships (SAR) that are crucial for advancing from a preliminary hit to a viable drug candidate.
Part 1: The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry
The quinoxaline nucleus is a versatile pharmacophore due to its unique electronic properties and its ability to form various non-covalent interactions with biological targets.[2] This structural motif is found in a range of clinically relevant agents and natural products, such as the antibiotics echinomycin and levomycin.[3] The therapeutic potential of quinoxaline derivatives is exceptionally broad, with established efficacy as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial agents.[1][4][5]
The rationale for screening novel quinoxaline derivatives is twofold. First, the core scaffold is synthetically accessible, typically via the condensation of an o-phenylenediamine with an α-dicarbonyl compound, allowing for the creation of diverse chemical libraries with varied substitution patterns.[6][7] Second, the extensive history of potent biological activity provides a strong foundation for discovering next-generation therapeutics with improved potency, selectivity, and reduced toxicity.[8]
Part 2: A Framework for High-Integrity Biological Screening
A successful screening campaign is a systematic, multi-stage process designed to identify and characterize promising compounds from a larger library. The journey from a novel molecule to a potential drug lead follows a logical progression from broad, high-throughput primary screens to more complex, target-specific secondary and mechanistic assays.
The Screening Cascade: A Logical Workflow
The overall workflow is designed to efficiently funnel a large number of compounds down to a few highly promising candidates. This process minimizes resource expenditure by using simpler, faster assays upfront and reserving more complex, information-rich assays for a smaller number of "hit" compounds.
Caption: General workflow for biological activity screening.
Part 3: Anticancer Activity Screening
Quinoxaline derivatives have emerged as potent anticancer agents by targeting key nodes in cancer cell signaling, proliferation, and survival.[7] Many act as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and others in the PI3K/AKT/mTOR pathway, which are crucial for tumor growth and angiogenesis.[7][9]
Workflow for Anticancer Screening
The screening process begins with a broad cytotoxicity screen, followed by assays to determine the mode of cell death (e.g., apoptosis) and to identify specific molecular targets.
Caption: Workflow for anticancer activity screening.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells. While robust, it's important to note that MTT itself can be cytotoxic, making this an endpoint assay.[10]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity of Representative Quinoxalines
The following table summarizes the cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, demonstrating the potential of this scaffold.
| Compound ID | R Group (Ring A) | X Group (Ring B) | HCT116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| VIIIc | CH₃ | 4-Cl (Urea) | 2.5 | 22.0 | 9.0 | [7] |
| XVa | Cl | H (Amide) | 4.4 | 10.0 | 5.3 | [7] |
| VIId | CH₃ | CH₃ (Amide) | 7.8 | 25.7 | 60.3 | [7] |
| VIIIe | CH₃ | 3-OCH₃ (Urea) | 8.4 | 21.4 | 24.5 | [7] |
| IXb | CH₃ | NO₂ (Sulfonamide) | 12.0 | 24.5 | 10.2 | [7] |
| Doxorubicin | - | - | 0.62 | 1.2 | 0.9 | [7] |
Data extracted from Shahin et al. (2018). This demonstrates the structure-activity relationships where substitutions on the quinoxaline core significantly impact potency.[7]
Part 4: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinoxaline derivatives have shown significant promise in this area.[11][12] The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[13][14]
Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (Broth Microdilution)
Principle: This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[15] It is a quantitative assay that is more precise than diffusion-based methods.
Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.[14]
Data Presentation: Antimicrobial Activity of Representative Quinoxalines
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 5j | Rhizoctonia solani (Fungus) | 8.54 (EC50) | [12] |
| 5k | Acidovorax citrulli (Bacteria) | Good Activity | [12] |
| 5t | Rhizoctonia solani (Fungus) | 12.01 (EC50) | [12] |
| Azoxystrobin | Rhizoctonia solani (Fungus) | 26.17 (EC50) | [12] |
This table highlights the potent antifungal activity of certain quinoxaline derivatives, even surpassing commercial standards.[12]
Part 5: Antiviral Activity Screening
Quinoxaline derivatives have been identified as potent inhibitors of various viruses, including RNA and DNA viruses, by targeting different stages of the viral life cycle.[17][18] The gold standard for quantifying the inhibition of viral replication is the plaque reduction assay.[19]
Experimental Protocol 3: Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection in a cell monolayer.[20] A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.[18]
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the quinoxaline derivative. The semi-solid overlay prevents the random spread of progeny virus, localizing the infection to form discrete plaques.
-
Controls: Include an untreated virus control (no compound) and a positive control antiviral drug (e.g., Acyclovir for HSV).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[20]
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will stain, while the plaques (areas of dead cells) will remain clear.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (the effective concentration that reduces the plaque number by 50%).
Data Presentation: Antiviral Activity of Representative Quinoxalines
| Compound ID | Virus | Assay | Activity Metric | Value | Reference |
| Compound 11 | Coxsackievirus B5 | Plaque Reduction | EC50 | 0.09 µM | [18] |
| Compound 12 | Coxsackievirus B5 | Plaque Reduction | EC50 | 0.06 µM | [18] |
| Grazoprevir | Hepatitis C Virus (HCV) | Subgenomic Replication | EC50 | Genotype-dependent | [18] |
| Compound 1 | Herpes Simplex Virus | Plaque Reduction | Plaque Reduction | 25% at 20 µg/mL | [18] |
This table showcases the high potency of specific quinoxaline derivatives against RNA viruses like Coxsackievirus B5.[18]
Part 6: Conclusion and Future Perspectives
The quinoxaline scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The screening methodologies outlined in this guide—from initial high-throughput cytotoxicity assays to specific, mechanism-based evaluations like kinase inhibition and plaque reduction—provide a robust framework for identifying and characterizing the biological activities of new derivatives. The key to success lies not only in the rigorous application of these protocols but also in the intelligent use of the resulting data to inform structure-activity relationship studies. By understanding how chemical modifications impact biological function, researchers can rationally design the next generation of quinoxaline-based drugs with enhanced potency, selectivity, and clinical potential.
References
-
ResearchGate. (2025). Biological activity of quinoxaline derivatives. Available from: [Link]
-
Semantic Scholar. Biological Activity of Quinoxaline Derivatives. Available from: [Link]
-
Synthesis and biological activity of quinoxaline derivatives. (2024). Available from: [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2738-2780. Available from: [Link]
-
de Oliveira, R. B., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PLoS ONE, 15(8), e0236923. Available from: [Link]
-
Carta, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available from: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
-
Sharma, P., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Advanced Research, 38, 147-169. Available from: [Link]
-
Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2999. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Preprints.org. Available from: [Link]
-
Jaso, A., et al. (2005). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Archiv der Pharmazie, 338(4), 180-186. Available from: [Link]
-
Shi, L., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(34), 20959-20967. Available from: [Link]
-
Carta, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]
-
Chemical Communications (RSC Publishing). (2018). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Available from: [Link]
-
ResearchGate. Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Available from: [Link]
-
Creative Diagnostics. Plaque Reduction Assay. Available from: [Link]
-
Jusko, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Available from: [Link]
-
Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Available from: [Link]
-
National Institutes of Health. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Available from: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]
-
ResearchGate. MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... Available from: [Link]
-
Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. Available from: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available from: [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
-
ACS Publications. (1987). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Available from: [Link]
-
PubMed. (2007). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Available from: [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. Available from: [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. Available from: [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of certain novel quinoxalines. Available from: [Link]
-
ACS Publications. (1950). The Synthesis of Some Quinoxaline Derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to In Silico Docking Studies of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This technical guide provides a comprehensive, field-proven framework for conducting in silico molecular docking studies on a novel quinoxaline derivative, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. We will explore the rationale behind targeting key cancer-related proteins, detail a step-by-step protocol for computational docking, and discuss the interpretation of results. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities include antimicrobial, antiviral, and notably, anticancer properties.[4][5][6] The anticancer effects of many quinoxaline compounds are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR, EGFR, PI3K) and topoisomerases.[1][7][8][9][10]
The subject of this guide, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, is a novel compound designed to leverage the established pharmacophore of the quinoxaline nucleus. The presence of the chloro and cyanoacetate moieties introduces unique electronic and steric properties that may enhance its binding affinity and selectivity for specific biological targets.
In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[11] This method allows for the rapid screening of virtual compound libraries and provides valuable insights into the molecular interactions driving ligand-protein recognition, thereby guiding the rational design and optimization of new drug candidates.[12][13]
This guide will present a hypothetical yet scientifically grounded in silico docking study of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate against Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Target Selection: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoxaline-based inhibitors of EGFR have been reported, providing a strong rationale for investigating our compound of interest against this target.[7]
Methodology: A Step-by-Step In Silico Docking Protocol
This section details a robust and reproducible protocol for the in silico docking of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate against EGFR using widely accepted and validated software tools.
Required Software
A suite of freely available and commercial software is recommended for this workflow:
-
Molecular Visualization: PyMOL or UCSF Chimera
-
Ligand Preparation: ChemDraw, Avogadro, or online tools like PubChem Sketcher
-
Docking Software: AutoDock Vina[12]
-
Protein Preparation: AutoDockTools[14]
-
Results Analysis: Discovery Studio Visualizer or LigPlot+
Experimental Workflow Diagram
Caption: Predicted key interactions between the ligand and EGFR active site.
Discussion and Future Directions
The in silico docking results provide a compelling hypothesis for the binding mode of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate to the EGFR kinase domain. The predicted binding affinity and the specific interactions identified can guide further experimental validation.
Self-Validating System
To ensure the trustworthiness of the docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the binding site of the protein. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates the docking parameters and scoring function. [13]
Causality Behind Experimental Choices
The choice of AutoDock Vina is based on its widespread use, validation in the scientific community, and its balance of speed and accuracy. [12]The selection of the PDB structure 2GS2 is strategic, as it provides a high-resolution view of the EGFR kinase domain in a relevant conformation for inhibitor binding.
Future Work
The insights gained from this in silico study should be used to inform the following experimental work:
-
Synthesis: Chemical synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
-
In Vitro Assays: Perform in vitro kinase assays to determine the IC50 value of the compound against EGFR.
-
Cell-Based Assays: Evaluate the antiproliferative activity of the compound in cancer cell lines that overexpress EGFR.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to establish a clear SAR and optimize its potency and selectivity.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico docking studies of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. By following the detailed protocol and applying the principles of scientific integrity, researchers can leverage computational docking to accelerate the discovery and development of novel anticancer agents. The hypothetical results presented herein provide a strong rationale for the further investigation of this promising quinoxaline derivative as a potential EGFR inhibitor.
References
- Barakat, K. H. (n.d.). Molecular Docking Tutorial.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Center for Computational Structural Biology. (2024, November 14). DOCKING. The Scripps Research Institute.
- Bioinformatics Review. (2020, July 7).
-
Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2957. [Link]
-
Alam, M. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie, 356(11), e2300301. [Link]
-
Chen, H., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(6), 3466-3472. [Link]
-
Chaudhary, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358-372. [Link]
-
Zayed, M. F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(15), 4659. [Link]
-
El-Damasy, A. K., et al. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(31), 14763-14785. [Link]
-
El-Naggar, M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1250, 131845. [Link]
-
Sahu, P. K., & Singh, S. (2017). Software for molecular docking: a review. Journal of Applied Pharmaceutical Science, 7(1), 213-221. [Link]
- Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube.
-
Shi, L., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(5), 2623-2629. [Link]
-
Abdel-Aziz, M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of General Chemistry, 92(3), 572-583. [Link]
-
Al-Ostath, A., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(21), 10712-10725. [Link]
-
Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-t[13][14][15]riazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
-
Al-Abdullah, E. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4138. [Link]
-
Al-Omair, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
- Google Patents. (2012).
-
Al-Salem, H. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683. [Link]
-
Youssef, A. M., et al. (2012). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. International Journal of Molecular Sciences, 13(7), 8593-8608. [Link]
-
Al-Ghorbani, M., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4396. [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(4), 3466-3478. [Link]
- Kim, D. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 138(6), 1035-1043.
- Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 14-22.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
A Senior Application Scientist's Guide to Preliminary Cytotoxicity Assays for Quinoxaline-Based Compounds
Preamble: The Imperative for Rigorous Cytotoxicity Screening
Foundational Principles: Choosing the Right Cytotoxicity Endpoint
A cytotoxic event can manifest through various cellular insults, including compromised membrane integrity, metabolic shutdown, or lysosomal dysfunction. Consequently, no single assay can capture the entirety of a compound's cytotoxic profile.[3] The selection of an assay is a critical decision dictated by the anticipated mechanism of the quinoxaline compound and the specific cellular function one wishes to probe. A preliminary screening strategy should ideally employ assays that measure distinct cellular endpoints to provide a more comprehensive view of the compound's effects.[4]
The three pillars of preliminary cytotoxicity assessment, each targeting a different aspect of cellular health, are:
-
Metabolic Activity: Assays that measure the reductive capacity of a cell, often reflecting mitochondrial function.
-
Membrane Integrity: Assays that detect the leakage of intracellular components into the culture medium upon cell lysis.
-
Lysosomal Integrity: Assays that measure the ability of viable cells to sequester specific dyes within their lysosomes.
This guide will focus on the three most established, reliable, and accessible assays representing these pillars: the MTT, LDH, and Neutral Red uptake assays, respectively.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Measuring Membrane Mayhem: Lactate Dehydrogenase (LDH) Assay
The LDH assay operates on a fundamentally different principle than the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by detecting the loss of plasma membrane integrity. [5]
Expertise: The Rationale of a Leaky Cell
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. [6]A healthy cell with an intact plasma membrane will retain LDH within its cytoplasm. However, when a cell is damaged or undergoes lysis due to a cytotoxic agent, its membrane becomes permeable, and LDH is released into the surrounding culture medium. [7]The LDH assay measures the activity of this released enzyme in the supernatant. The amount of LDH detected is directly proportional to the number of lysed cells. [5]
Trustworthiness: Essential Controls for Accurate Interpretation
This assay requires several specific controls for accurate data interpretation:
-
Spontaneous LDH Release: Supernatant from untreated cells to measure baseline cell death.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer to determine the total LDH content (100% cytotoxicity). [5]* Culture Medium Background: Medium alone to account for any LDH present in the serum. [5]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Set up additional wells for the maximum LDH release control.
-
Prepare Controls: 30-45 minutes before the end of the treatment incubation, add 1X Lysis Buffer to the maximum release control wells. [5]3. Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any cells or debris.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. [5]5. Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (this typically contains lactate, NAD+, and a tetrazolium salt). Add 50 µL of this working solution to each well containing the supernatant. [5]6. Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. [5]During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. [7]7. Stop Reaction & Read Absorbance: Add 50 µL of Stop Solution (often a mild acid) to each well. [5]Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background. [5]
Caption: Experimental workflow for the LDH cytotoxicity assay.
Lysosomal Vitality: The Neutral Red (NR) Uptake Assay
The Neutral Red assay provides another distinct measure of cell viability, focusing on the integrity and function of lysosomes. [8]
Expertise: The Logic of Lysosomal Sequestration
This assay is based on the ability of viable cells to actively transport and accumulate the supravital dye, Neutral Red, within their lysosomes. [8]The dye, a weak cationic molecule, penetrates cell membranes and concentrates in the acidic environment of the lysosomes, where it binds to the anionic matrix. [8][9]Cells with damaged or non-functional lysosomes, or those undergoing cell death, cannot retain the dye effectively. [10]The amount of dye extracted from the cells after a wash step is therefore proportional to the number of viable cells.
Trustworthiness: pH and Protocol Adherence
The NR assay's reliability hinges on careful pH control and consistent washing steps to remove extracellular dye. The extraction step must also be complete to ensure all sequestered dye is measured.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Dye Incubation: After the compound treatment period, remove the treatment medium. Add 100 µL of medium containing Neutral Red dye (typically 40-50 µg/mL) to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow for active uptake of the dye into the lysosomes of viable cells. [8]4. Dye Removal and Cell Washing: Carefully remove the dye-containing medium. Wash the cells gently with a wash buffer (e.g., PBS) to remove any unincorporated dye. This step is critical to reduce background signal.
-
Dye Extraction: Add 150 µL of a destain/extraction solution (typically a mixture of acid and ethanol, e.g., 1% acetic acid in 50% ethanol) to each well.
-
Solubilization and Measurement: Shake the plate for 10-15 minutes on a shaker to ensure complete extraction of the dye from the lysosomes. Measure the absorbance at approximately 540 nm.
Data Analysis and Interpretation: From Absorbance to IC₅₀
The raw output of these assays is absorbance data, which must be processed to determine the cytotoxicity of the quinoxaline compounds. [11]
Calculating Percentage Viability
For each compound concentration, the percentage of cell viability is calculated relative to the vehicle-treated control cells.
Formula for MTT and Neutral Red: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
Formula for LDH: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 % Viability = 100 - % Cytotoxicity
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to express a compound's cytotoxic potency. It represents the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%. [12] To determine the IC₅₀, plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to fit the data and calculate the concentration that corresponds to 50% viability. A lower IC₅₀ value indicates a more potent compound. [12]
Data Presentation
A clear, tabular summary of the assay characteristics is essential for selecting the appropriate method.
| Feature | MTT Assay | LDH Assay | Neutral Red Assay |
| Principle | Metabolic Activity (Mitochondrial) [13] | Membrane Integrity (Cell Lysis) [5] | Lysosomal Integrity [9] |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) | Colorimetric (Extracted Dye) |
| Measures | Viable Cells | Dead/Lysed Cells | Viable Cells |
| Advantages | High-throughput, inexpensive, well-established [14] | Measures irreversible cell death, supernatant can be stored | Sensitive, distinct mechanism from MTT [8] |
| Limitations | Interference from reducing agents, reflects metabolic state not just viability [3] | Serum LDH can cause high background, may not detect early apoptosis [3] | Interference from compounds affecting lysosomal pH [3] |
Authoritative Grounding: Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies. [4]It is imperative to select cell lines that are relevant to the intended therapeutic application of the quinoxaline compound. For anticancer drug screening, a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) is often used. [1][15]It is also highly recommended to include a non-cancerous "normal" cell line (e.g., human fibroblasts) to assess the compound's selectivity index—its ability to kill cancer cells while sparing healthy cells. [1][16]
Conclusion
The preliminary assessment of cytotoxicity is a non-negotiable gateway in the development of quinoxaline-based therapeutics. By employing a multi-assay approach that probes different cellular vulnerabilities—metabolic, membrane, and lysosomal—researchers can build a more robust and nuanced understanding of their compound's biological effects. The detailed protocols and underlying scientific principles outlined in this guide provide a framework for generating reliable, reproducible, and meaningful data, paving the way for the next stages of drug discovery.
References
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL . (n.d.). OZ Biosciences. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Al-Ostath, S., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition . Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
In-vitro Cytotoxicity Assay of Quinoxalines . (2018). ResearchGate. Retrieved from [Link]
-
LDH cytotoxicity assay . (2018). protocols.io. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers . Molecules. Retrieved from [Link]
-
Astashkina, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . MDPI. Retrieved from [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI Bookshelf. Retrieved from [Link]
-
Jaso, A., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions . Frontiers in Microbiology. Retrieved from [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity . Nature Protocols. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? . (2023). ResearchGate. Retrieved from [Link]
-
Horie, N., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device . Oncology Letters. Retrieved from [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method . (2021). PMC. Retrieved from [Link]
-
Lead compound and newly designed quinoxaline derivatives . (2022). ResearchGate. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development . (2023). MDPI. Retrieved from [Link]
-
Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . Cells. Retrieved from [Link]
-
Vidal, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . MDPI. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . (2018). PMC. Retrieved from [Link]
-
Eytan, G. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . Journal of Visualized Experiments. Retrieved from [Link]
-
Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO) . (2021). ResearchGate. Retrieved from [Link]
-
Cytotoxicity Assays . (n.d.). BosterBio. Retrieved from [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires . (2021). ACS Publications. Retrieved from [Link]
-
Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs . (2001). ResearchGate. Retrieved from [Link]
-
El-Sayed, N., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents . Molecules. Retrieved from [Link]
-
Can anyone help me to find out the problems for MTT assay? . (2018). ResearchGate. Retrieved from [Link]
-
Cancer Cell Lines for Drug Discovery and Development . (2014). AACR Journals. Retrieved from [Link]
-
Neutral red uptake assay for the estimation of cell viability/cytotoxicity . (2008). ResearchGate. Retrieved from [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO) . (2021). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]
-
Neutral Red Uptake Assay . (n.d.). RE-Place. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery . (2024). SciELO. Retrieved from [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy . (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Neutral Red Uptake . (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]
-
The Importance of IC50 Determination . (2022). Visikol. Retrieved from [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step . (2014). Stack Exchange. Retrieved from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures . (2023). JoVE. Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests . (n.d.). The Future of Things. Retrieved from [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. opentrons.com [opentrons.com]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: High-Throughput Screening Assays for Quinoxaline Compound Libraries
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are a focal point of extensive research in medicinal chemistry.[1][2][3] The versatile chemical nature of the quinoxaline ring system allows for extensive functionalization, leading to a wide spectrum of biological activities.[1][3] These compounds have demonstrated significant potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antiprotozoal agents.[3][4][5] Several quinoxaline-based molecules have entered clinical trials or are approved drugs, such as the anticancer agent Erdafitinib, highlighting the therapeutic relevance of this scaffold.
The vast chemical space that can be explored through combinatorial synthesis of quinoxaline libraries necessitates robust and efficient screening methodologies to identify lead compounds.[6] High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate thousands of derivatives, transforming the slow, serial process of traditional pharmacology into a massively parallel discovery engine. This guide provides a detailed overview of the strategic considerations and practical protocols for designing and executing successful HTS campaigns for quinoxaline compound libraries.
Strategic Foundations of an HTS Campaign
Before embarking on a large-scale screen, a clear strategy must be defined. The fundamental choice lies between two distinct but complementary approaches: Target-Based Screening and Phenotypic Screening. The selection of one over the other is dictated by the program's goals, the level of understanding of the disease biology, and the nature of the quinoxaline library itself.
Causality of Choice: Target-Based vs. Phenotypic Screening
Target-Based Screening is a reductionist approach where compounds are tested for their ability to modulate a specific, isolated biological target, such as a purified enzyme or receptor.[7] This is the preferred method when a particular protein is known to be a critical driver of a disease. For instance, many quinoxaline derivatives have been designed as kinase inhibitors.[8] Screening a library against a specific kinase like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a classic target-based approach.[5][8]
-
Advantages: Mechanistically straightforward, easier to establish structure-activity relationships (SAR), and amenable to highly robust biochemical assays.
-
Disadvantages: Requires a validated target, may miss compounds with novel mechanisms of action, and provides no information on cell permeability or off-target effects.
Phenotypic Screening , in contrast, involves testing compounds directly in a cellular or whole-organism model of a disease to find agents that produce a desired change in phenotype (e.g., inducing cancer cell death, inhibiting viral replication).[9] This approach is agnostic to the specific molecular target.
-
Advantages: Identifies biologically relevant compounds that are cell-permeable and active in a complex system, can uncover novel mechanisms and targets.
-
Disadvantages: Target deconvolution can be challenging and resource-intensive, and assays can be more variable than biochemical assays.
The following decision diagram illustrates the logical path for choosing a screening strategy.
Caption: Decision framework for selecting a screening strategy.
Assay Development and Validation: The Core of HTS
The success of any HTS campaign hinges on the quality of the assay. A well-developed assay is robust, reproducible, and sensitive enough to detect subtle compound activity. For quinoxaline libraries, assays are typically tailored to their known biological activities.
Common Assay Formats for Quinoxaline Libraries
| Assay Type | Target Activity | Principle & Technology | Advantages | Disadvantages |
| Cell Viability / Cytotoxicity | Anticancer, Antimicrobial | Measures metabolic activity or membrane integrity. Technologies include luminescence (ATP measurement, e.g., CellTiter-Glo®) or fluorescence (e.g., resazurin).[10] | Phenotypic, measures overall cellular effect, widely available kits. | Does not reveal mechanism of action, can be prone to compound interference. |
| Kinase Inhibition | Anticancer | Measures inhibition of a purified kinase. Technologies include AlphaScreen®, fluorescence polarization (FP), or bioluminescence-based ADP monitoring (ADP-Glo™).[11][12] | Target-specific, highly quantitative, low variability. | Requires purified, active enzyme; may not reflect cellular activity. |
| Antimicrobial Susceptibility | Antibacterial, Antifungal | Measures the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth using broth microdilution and a viability indicator.[13] | Gold standard for antimicrobial activity, physiologically relevant. | Slower endpoint (24-48h), requires sterile technique, can be complex to automate. |
| Viral Cytopathic Effect (CPE) Inhibition | Antiviral | Measures the ability of a compound to protect host cells from virus-induced death. Readout is typically cell viability (e.g., CellTiter-Glo®).[10] | Phenotypic, identifies compounds that inhibit any stage of viral replication. | Virus- and cell-line specific, requires BSL-2/3 facilities for pathogenic viruses. |
Mandatory Pre-Screening Validation: Ensuring Data Integrity
Before screening the full library, the chosen assay must be rigorously validated to ensure it can perform reliably in a high-throughput format (typically 384- or 1536-well plates). The key metric for this is the Z'-factor .
The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls. It is a measure of assay quality that is independent of the specific signal technology.
Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
σp and σn are the standard deviations of the positive and negative controls.
-
μp and μn are the means of the positive and negative controls.
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A robust assay suitable for HTS.[9] |
| 0 to 0.5 | Acceptable | The assay is marginal and may require optimization. |
| < 0 | Unacceptable | The assay is not suitable for screening. |
An assay with a Z'-factor consistently above 0.5 demonstrates that the signal window is large enough and the variability is low enough to confidently distinguish hits from inactive compounds.[11][14]
Detailed HTS Protocols
The following protocols are provided as templates. Researchers must optimize concentrations, incubation times, and other parameters based on their specific cell lines, targets, and instrumentation.
Protocol 1: Cell-Based Anticancer Cytotoxicity Assay (Luminescence)
This protocol is designed to identify quinoxaline compounds that reduce the viability of cancer cells, a common phenotypic screen.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline compound library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, 10 µM)
-
Negative Control (0.1% DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Suspend cancer cells in culture medium and dispense 40 µL per well into a 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer ~40 nL of compound from the library source plate to the assay plate. Final compound concentration should be ~10 µM.
-
Add positive control (Staurosporine) and negative control (DMSO) to designated wells.
-
-
Treatment Incubation: Incubate the assay plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Development:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
Protocol 2: Biochemical Kinase Inhibition Assay (AlphaScreen)
This protocol describes a target-based assay to identify quinoxaline inhibitors of a specific protein kinase.
Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A donor bead captures one binding partner (e.g., biotinylated substrate) and an acceptor bead captures the other (e.g., antibody recognizing phosphorylated substrate). When in close proximity, excitation of the donor bead results in a singlet oxygen transfer to the acceptor bead, which then emits light. Kinase inhibition prevents this proximity, leading to a loss of signal.[11]
Materials:
-
Purified, active kinase (e.g., VEGFR-2)
-
Biotinylated peptide substrate
-
Phospho-specific antibody (e.g., anti-phospho-tyrosine)
-
Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (PerkinElmer)
-
ATP
-
Assay Buffer (containing MgCl₂, DTT)
-
Quinoxaline compound library
-
Positive Control (known inhibitor, e.g., Sunitinib)
-
384-well ProxiPlates (PerkinElmer)
-
AlphaScreen-capable plate reader
Step-by-Step Methodology:
-
Compound Plating: Add 50 nL of quinoxaline compounds and controls to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a 2X kinase/substrate solution (containing the kinase and biotinylated peptide in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate for 60 minutes at room temperature to allow phosphorylation.
-
-
Detection:
-
Add 5 µL of a stop/detection buffer containing EDTA (to stop the reaction), the phospho-specific antibody, and the Protein A-coated Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen reader. A decrease in signal indicates kinase inhibition.
HTS Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-step process designed to eliminate false positives and progressively increase confidence in the identified "hits".
Caption: A typical HTS workflow for hit validation.
Data Analysis and Hit Prioritization:
-
Primary Hit Selection: Compounds that show activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls, or >50% inhibition) are selected as primary hits.
-
Confirmation: Hits are re-tested from freshly prepared samples to eliminate errors from library plating or compound degradation.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is critical for ranking compounds and establishing an initial SAR.[7]
-
Counter-Screening: It is essential to run counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[15]
-
Hit Validation: The final step involves using orthogonal assays to confirm the mechanism of action.[15] For a target-based screen, this could involve biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein. For a phenotypic screen, this may involve initial mechanism-of-action studies.
Conclusion and Future Directions
High-throughput screening is an indispensable tool for unlocking the therapeutic potential of quinoxaline compound libraries. By carefully selecting between target-based and phenotypic approaches, developing robust and validated assays, and following a systematic hit validation cascade, researchers can efficiently identify promising lead molecules. The protocols and strategies outlined in this guide provide a comprehensive framework for drug development professionals to design and execute effective screening campaigns. As assay technologies continue to evolve, particularly in the realm of high-content imaging and complex 3D cell models, the ability to probe the rich biology of quinoxaline derivatives will only become more sophisticated, paving the way for the next generation of therapeutics.
References
-
Yan, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
González-López, J., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(11), 1545. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4165. [Link]
-
Fouad, M. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity. [Link]
-
Corona, P., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. Bioorganic Chemistry, 95, 103551. [Link]
-
Yan, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8. [Link]
-
Yan, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. [Link]
-
Yan, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. [Link]
-
Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2938. [Link]
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 581–585. [Link]
-
El-hoshoudy, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
-
Noah, T. L., et al. (2007). A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals. Antiviral Research, 73(1), 50-59. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
El-hoshoudy, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
-
Sharma, P., et al. (2020). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(3), 1764-1772. [Link]
-
El Hauk, R., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(18), 4296. [Link]
-
Egan, K. P., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 13(4), 221-231. [Link]
-
Refaat, H. M., et al. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. ResearchGate. [Link]
-
Wang, L., et al. (2015). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases. ASSAY and Drug Development Technologies, 13(4), 232-240. [Link]
-
Sarkar, A., & Kumar, S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5). [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]
-
Chen, J., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 773. [Link]
Sources
- 1. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
Application Note: Accelerating the Synthesis of Functionalized Quinoxalines with Microwave Irradiation
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, harsh conditions, and low yields, creating bottlenecks in drug discovery pipelines.[3][4] This application note provides an in-depth guide to the use of modern microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of functionalized quinoxalines. We will detail the fundamental advantages of microwave energy, provide validated, step-by-step protocols for both core scaffold synthesis and advanced functionalization, and offer expert insights into reaction optimization. By leveraging MAOS, researchers can significantly reduce development timelines, improve yields, and embrace greener chemical practices.[5][6]
The Microwave Advantage: Beyond Thermal Acceleration
Conventional heating relies on conduction and convection, resulting in slow and uneven heat transfer through the vessel walls. In contrast, microwave irradiation heats the reaction mixture volumetrically and uniformly.[7] This is achieved through a mechanism known as dielectric heating, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwave.[8] The resulting molecular friction and ionic conduction generate heat rapidly and efficiently throughout the bulk of the sample.
This fundamental difference in energy transfer provides three core advantages for quinoxaline synthesis:
-
Drastic Rate Acceleration: Reactions that take many hours or even days using an oil bath can often be completed in mere minutes.[1][9] This allows for high-throughput synthesis and rapid iteration in structure-activity relationship (SAR) studies.
-
Enhanced Yields and Purity: The rapid heating to, and precise holding of, the target temperature minimizes the formation of thermal degradation byproducts and unwanted side reactions that are common with prolonged heating.[7][10] This often leads to cleaner reaction profiles and simplifies purification.
-
Enabling Green Chemistry: The efficiency of microwave heating allows many reactions to be performed under solvent-free conditions or in minimal amounts of high-boiling, green solvents.[1][11] This reduces waste, lowers environmental impact, and aligns with modern sustainable laboratory practices.
Core Synthetic Strategies & Protocols
We will now explore two key stages in the synthesis of a diverse quinoxaline library: the initial formation of the heterocyclic core and its subsequent functionalization to build molecular complexity.
Part A: Rapid Synthesis of the Quinoxaline Scaffold
The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave irradiation transforms this classic reaction into a highly efficient and clean process.
The reaction proceeds via a two-step nucleophilic attack of the diamine onto the two carbonyl carbons, followed by cyclization and dehydration to yield the aromatic quinoxaline ring. The high temperatures rapidly achieved with microwave energy drive the dehydration equilibrium towards the product.
Caption: Microwave-driven quinoxaline scaffold synthesis.
This protocol demonstrates a green, solvent-free approach using a solid support, which can also act as a catalyst.[11]
-
Reagents & Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Acidic Alumina (approx. 500 mg)
-
10 mL microwave process vial with stir bar
-
Microwave Synthesizer (e.g., CEM Discover)[1]
-
Ethanol for extraction
-
-
Step-by-Step Procedure:
-
In a mortar, thoroughly grind the o-phenylenediamine, benzil, and acidic alumina until a homogenous powder is formed.
-
Transfer the powder mixture to a 10 mL microwave process vial.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at 150W for 3 minutes at a target temperature of 120°C. Causality Note: The solvent-free conditions and solid support allow for extremely efficient energy absorption and high reaction rates.
-
After cooling, add 10 mL of hot ethanol to the vial and stir to extract the product.
-
Filter the alumina and wash with an additional 5 mL of hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline (Typical Yield: >90%).[11]
-
Part B: Advanced Functionalization of the Quinoxaline Core
For drug development, modifying the quinoxaline core is essential. Microwave-assisted nucleophilic aromatic substitution (NAS) and cross-coupling reactions are exceptionally powerful tools for this purpose.
This protocol details the functionalization of 2,3-dichloroquinoxaline, a versatile building block, via a double nucleophilic aromatic substitution.[1]
-
Reagents & Materials:
-
2,3-Dichloroquinoxaline (1.0 mmol, 199.0 mg)
-
Benzylamine (2.2 mmol, 235.8 mg, 0.24 mL)
-
Triethylamine (TEA) (3.0 mmol, 303.5 mg, 0.42 mL)
-
10 mL microwave process vial with stir bar
-
Microwave Synthesizer
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave vial containing a stir bar, add 2,3-dichloroquinoxaline, benzylamine, and triethylamine. Causality Note: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction to completion.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 5 minutes at a constant temperature of 160°C.[1] The pressure will rise due to solvent heating; ensure the vial is properly sealed.
-
After the vial has cooled to room temperature, dilute the resulting mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a Teledyne-Isco CombiFlash system) to obtain the desired N2,N3-dibenzylquinoxaline-2,3-diamine.[1] (Typical Yield: 60-75%).
-
This protocol illustrates the formation of a C-N bond using a dibromoquinoxaline intermediate, a key reaction for creating complex donor-acceptor molecules for materials science or medicinal chemistry.[7]
-
Reagents & Materials:
-
Dibromoquinoxaline derivative (e.g., QBr2) (1.0 mmol)
-
Donor amine (e.g., 10H-phenoxazine) (2.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)
-
Xantphos (0.1 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Anhydrous Toluene (5 mL)
-
10 mL microwave process vial with stir bar
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere (N₂ or Ar), add the dibromoquinoxaline, donor amine, Pd₂(dba)₃, Xantphos, and NaOtBu to a microwave vial. Causality Note: This reaction is oxygen-sensitive. The palladium catalyst, in conjunction with the Xantphos ligand, forms the active catalytic species for the C-N bond formation.
-
Add anhydrous toluene via syringe.
-
Seal the vial, remove from the glovebox, and place in the microwave synthesizer.
-
Irradiate the mixture for 30 minutes at 120°C. The rapid, uniform heating ensures the catalyst remains active and promotes high yields.[7]
-
After cooling, dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by column chromatography to yield the highly functionalized product. (Typical Yields: 70-90%).[7]
-
Data Presentation & Workflow Visualization
To highlight the efficiency gains, the following table compares typical reaction parameters for quinoxaline synthesis.
| Reaction Type | Method | Temperature (°C) | Time | Typical Yield | Reference |
| Scaffold Synthesis | Conventional | Reflux (e.g., in AcOH) | 12-24 hours | Good (e.g., 92%) | [7] |
| (o-phenylenediamine + dicarbonyl) | Microwave | 120-140 | 1-5 minutes | Excellent (>90%) | [9][11] |
| Functionalization | Conventional | Reflux | 8-16 hours | Variable | |
| (NAS / Cross-Coupling) | Microwave | 100-160 | 5-30 minutes | Good to Excellent | [1][7] |
General Experimental Workflow
The overall process from starting materials to a final, purified compound is streamlined and efficient.
Caption: Standard workflow for microwave-assisted synthesis.
Troubleshooting and Optimization
-
Low Yield: If yields are suboptimal, consider increasing the temperature in 20°C increments or extending the reaction time. For solvent-free reactions, ensure reactants are finely ground for maximum contact. For catalytic reactions, verify the quality and freshness of the catalyst and ligands.
-
Reaction Stalling: Monitor reaction progress by TLC or LC-MS. If the reaction stalls, it may indicate catalyst deactivation or consumption of a key reagent.
-
Pressure Errors: High vapor pressure solvents (e.g., DCM, ether) are generally unsuitable for high-temperature microwave synthesis. Use high-boiling point solvents like DMF, DMSO, toluene, or perform the reaction solvent-free. Ensure vials are not filled more than 2/3 full.
Conclusion
Microwave-assisted synthesis is a transformative technology for the preparation of functionalized quinoxalines. It provides an authoritative, field-proven method to dramatically shorten reaction times, increase product yields, and operate under environmentally benign conditions.[1][7] The protocols and insights provided in this note serve as a robust starting point for any research group aiming to accelerate their discovery and development programs involving this critical heterocyclic scaffold.
References
-
Anonymous. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]
-
Deva, L., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Vazquez, M. A., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information. [Link]
-
Al-Mokhanam, A. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Taylor, L. S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Anonymous. (2024). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Anonymous. (2011). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]
-
Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
-
Anonymous. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
Sharma, R. K., & Sharma, C. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Anonymous. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]
-
Anonymous. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]
-
Martínez-Vargas, S., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information. [Link]
-
More, S. V., et al. (2012). Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Taylor & Francis Online. [Link]
-
Zhang, P-F., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2021). Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics, enabling you to optimize yield, minimize impurities, and troubleshoot effectively.
Synthesis Overview: The SNAr Approach
The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core of this process involves the reaction of 2,3-dichloroquinoxaline (DCQX), a highly versatile electrophile, with the carbanion of methyl cyanoacetate, which serves as the C-nucleophile.[1][2] The two chlorine atoms on the quinoxaline ring are activated towards substitution, but the key to a high-yield synthesis is achieving selective mono-substitution.[3]
Core Reaction Pathway
The reaction proceeds by generating a carbanion from methyl cyanoacetate using a suitable base. This carbanion then attacks one of the electron-deficient carbon atoms (C2 or C3) of the DCQX ring, displacing a chloride ion to form the desired product.
Caption: Core SNAr pathway for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective mono-substitution on 2,3-dichloroquinoxaline?
A1: The key to selective mono-substitution lies in controlling the reaction kinetics. The first nucleophilic substitution on 2,3-dichloroquinoxaline is generally faster than the second. The introduction of the first electron-donating substituent slightly deactivates the ring towards further substitution. By maintaining mild reaction conditions (e.g., low temperature, controlled stoichiometry, and shorter reaction times), you can exploit this rate difference to favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.[3]
Q2: How critical is the quality of the starting material, 2,3-dichloroquinoxaline (DCQX)?
A2: It is extremely critical. Impurities in your DCQX can lead to a host of issues, including low yields, complex product mixtures, and purification difficulties. DCQX is typically synthesized from quinoxaline-2,3(1H,4H)-dione by chlorination with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5] Incomplete chlorination or residual acids from the synthesis can interfere with the subsequent SNAr reaction. We strongly recommend either purchasing high-purity DCQX or purifying your synthesized material before use. (See Protocol 1 for details).
Q3: What role does the base play in this reaction?
A3: The base is essential for deprotonating the α-carbon of methyl cyanoacetate, generating the active carbanion nucleophile. The choice of base is a balancing act. A base that is too weak will not generate enough nucleophile, leading to a sluggish or incomplete reaction. A base that is too strong (like NaH) can accelerate the reaction excessively, making it difficult to control the selectivity and potentially leading to higher levels of the di-substituted product. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) often provide the right balance of reactivity for this transformation.[4]
Q4: How does the solvent choice affect the reaction outcome?
A4: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents are effective at solvating the cation of the base (e.g., K⁺) and the intermediate Meisenheimer complex, but they do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[6][7] Protic solvents like ethanol can be used, but they may slow the reaction by solvating the nucleophile through hydrogen bonding.[8] The choice of solvent should be optimized for solubility of all reactants and for promoting the desired reaction rate and selectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction shows little to no conversion of the starting material, even after several hours. What are the likely causes?
A: This issue typically points to one of three areas: the nucleophile, the electrophile, or the reaction conditions.
-
Cause A: Ineffective Nucleophile Generation. The carbanion of methyl cyanoacetate may not be forming efficiently.
-
Solution 1: Check Your Base. Ensure the base is of good quality and has been stored properly. Some organic bases can degrade over time. If using an inorganic base like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and reactivity.
-
Solution 2: Eliminate Moisture. Water can consume the base and protonate the carbanion, quenching the nucleophile. Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Ar).
-
Solution 3: Verify Methyl Cyanoacetate Quality. Methyl cyanoacetate can hydrolyze to cyanoacetic acid over time, which will react with the base and prevent the formation of the desired nucleophile. Use freshly distilled or recently purchased reagent.
-
-
Cause B: Poor Quality of 2,3-Dichloroquinoxaline (DCQX).
-
Solution: As mentioned in the FAQ, impurities in DCQX are a common source of failure. Verify the purity of your starting material by melting point or NMR spectroscopy. If in doubt, purify it by recrystallization from ethanol or synthesize it fresh using a reliable procedure (see Protocol 1).
-
-
Cause C: Sub-optimal Reaction Temperature.
-
Solution: While low temperatures are used to control selectivity, the reaction may require some thermal energy to proceed at a reasonable rate. If the reaction is clean but slow at room temperature, consider gently heating it to 40-50 °C and monitoring closely by TLC.
-
Problem 2: Significant Formation of the Di-substituted Byproduct
Q: My reaction works, but I'm getting a high percentage of the di-substituted product, making purification difficult and lowering the yield of my target compound. How can I improve selectivity?
A: This is the most common challenge in this synthesis and is a direct result of the second substitution reaction competing with the first. The solution is to adjust conditions to kinetically favor mono-substitution.
-
Solution 1: Control Stoichiometry. Use a precise 1.0:1.0 molar ratio of DCQX to methyl cyanoacetate. Using an excess of the nucleophile is the fastest way to generate the di-substituted product.
-
Solution 2: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The activation energy for the second substitution is often higher, so lowering the temperature will slow it down more significantly than the first substitution, thereby increasing selectivity.
-
Solution 3: Slow Addition of the Nucleophile. Instead of adding all reagents at once, try a slow, dropwise addition of a solution of methyl cyanoacetate and the base to the solution of DCQX. This keeps the instantaneous concentration of the nucleophile low, which favors the initial reaction with the more abundant and more reactive DCQX over the reaction with the newly formed mono-substituted product.[3]
Problem 3: Complex Product Mixture and Purification Issues
Q: My final crude product is a dark, oily mixture that is difficult to purify by recrystallization or column chromatography. What's going wrong?
A: This often indicates side reactions or decomposition, which can be caused by overly harsh conditions.
-
Solution 1: Re-evaluate Your Base. If you are using a very strong base (e.g., NaH, LDA), it may be causing decomposition of the solvent (like DMF) or the product itself. Switch to a milder base like K₂CO₃.
-
Solution 2: Reduce Reaction Temperature and Time. Do not let the reaction run for an unnecessarily long time or at an excessively high temperature. Monitor the reaction closely by TLC. Once the DCQX is consumed, work up the reaction promptly to prevent the formation of degradation products.
-
Solution 3: Optimize the Work-up Procedure. The standard work-up involves pouring the reaction mixture into ice water to precipitate the crude product.[3] This is effective because the organic product is insoluble in water while the inorganic salts are soluble. Ensure you use a sufficient volume of water to dissolve all salts. If the product oils out, try extracting it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer with water and brine, drying, and concentrating.
-
Solution 4: Refine Purification Strategy. For column chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can effectively separate the non-polar DCQX, the slightly more polar mono-substituted product, and the significantly more polar di-substituted product.
Troubleshooting Workflow
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Purification of crude Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate by column chromatography
Technical Support Center: Column Chromatography Purification
Guide ID: TSC-CC-48A Topic: Purification of Crude Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate Senior Application Scientist: Dr. Evelyn Reed
A Word From Our Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist with over fifteen years of field experience in synthetic chemistry and purification sciences, I've guided numerous research teams through the intricacies of isolating challenging molecules. The purification of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a perfect example of where a systematic approach, grounded in first principles, transforms a potentially frustrating experience into a routine success.
This molecule, with its polar quinoxaline core, electron-withdrawing groups (chloro, cyano, and ester), and potential for interaction with silica gel, presents a classic purification puzzle. This guide is structured not as a rigid protocol but as a dynamic resource. It's designed to empower you with the causal understanding needed to not only follow a method but to troubleshoot and adapt it to your specific crude sample's impurity profile. We will delve into the "why" behind each step, ensuring your purification is both efficient and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before setting up your column.
Q1: How do I choose the right stationary phase for this compound?
Answer: For Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[1] Its slightly acidic nature and high polarity make it suitable for separating compounds of moderate polarity.
However, you must be vigilant. The nitrogen atoms in the quinoxaline ring can interact with the acidic silanol groups on the silica surface, potentially leading to peak tailing or, in worst-case scenarios, irreversible adsorption.
-
When to consider alternatives:
-
Neutral Alumina: If you observe significant tailing or yield loss that cannot be mitigated with mobile phase modifiers, switching to neutral alumina may be beneficial. Alumina lacks the strong acidity of silica.[2]
-
Reversed-Phase (C18) Silica: If your compound proves too polar for good separation on normal-phase silica or if impurities are very non-polar, reversed-phase chromatography is an excellent alternative.[3] This would involve using a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar C18 stationary phase.[3]
-
Q2: What is the most critical step for selecting the mobile phase (eluent)?
Answer: The most critical step is preliminary analysis using Thin Layer Chromatography (TLC) .[4] Never proceed to a column without a well-resolved TLC plate. The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound.[4] This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities without excessive band broadening.[5]
-
Starting Point: Begin with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). Given the structure, a good starting ratio would be 70:30 Hexanes:Ethyl Acetate.
-
Systematic Approach: Run TLCs by systematically increasing the polarity.[6] For example:
-
80:20 Hexanes:EtOAc
-
70:30 Hexanes:EtOAc
-
60:40 Hexanes:EtOAc
-
-
The Rationale: A low Rf (<0.2) in a given solvent system on TLC indicates your compound will elute very slowly from the column, leading to long run times and broad peaks.[5] A high Rf (>0.5) suggests the compound will elute too quickly, likely co-eluting with less polar impurities.
Table 1: Common Solvents and Their Relative Polarity
| Solvent | Polarity Index | Role in Chromatography |
| Hexanes / Petroleum Ether | 0.1 | Non-polar base eluent |
| Toluene | 2.4 | Non-polar base eluent |
| Dichloromethane (DCM) | 3.1 | Medium polarity, good solvent |
| Diethyl Ether | 2.8 | Medium polarity |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-high polarity "polar" component |
| Acetone | 5.1 | High polarity component |
| Methanol (MeOH) | 5.1 | Very high polarity component |
This table provides a general guide for adjusting your mobile phase polarity.
Q3: What are the likely impurities I need to separate?
Answer: Understanding the synthetic route is key to predicting impurities. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is typically synthesized from a precursor like 2,3-dichloroquinoxaline and a nucleophile such as methyl cyanoacetate.
Table 2: Potential Impurities and Their Chromatographic Behavior
| Impurity | Potential Source | Expected Rf vs. Product | Separation Strategy |
| 2,3-dichloroquinoxaline | Unreacted starting material | Higher Rf (less polar) | Will elute before the product in a standard normal-phase system. |
| Methyl cyanoacetate | Unreacted starting material | Lower Rf (more polar) | Will elute after the product or may streak if not fully eluted. |
| Bis-substituted product | Reaction at both chlorine sites | Lower Rf (more polar) | Should separate well, eluting after the desired mono-substituted product. |
| Hydrolyzed product (-COOH) | Water contamination | Much lower Rf (highly polar) | May stick to the baseline. Adding acetic acid to the eluent can help it move.[7] |
Part 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific issues encountered during the experiment.
Workflow: Troubleshooting Column Chromatography
This decision tree illustrates a logical path for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
Q4: My TLC shows good separation, but the column results in mixed fractions. Why?
Answer: This is a classic and frustrating issue that usually points to one of two culprits:
-
Column Overloading: You have loaded too much crude material for the column size. Even with a perfect solvent system, an overloaded column cannot provide adequate surface area for separation, leading to broad, overlapping bands. As a rule of thumb, use a silica gel weight that is 30-100 times the weight of your crude sample.[2]
-
Improper Sample Loading: If the initial band of your compound is too wide, separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or use a loading solvent that is more polar than the mobile phase.
-
Best Practice (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel (~2-3x the sample weight), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This creates a very narrow starting band.[3]
-
Q5: My compound is not coming off the column, even after I increase the eluent polarity significantly. What's happening?
Answer: This strongly suggests an irreversible interaction with the stationary phase or compound degradation.
-
Causality: The quinoxaline nitrogens or other functional groups may be binding strongly to the acidic silanol sites on the silica gel.[8] It is also possible the compound is unstable to the acidic silica environment over the time course of the chromatography.[9]
-
Troubleshooting Steps:
-
Methanol Flush: At the end of your run, flush the column with 100% methanol. Methanol is highly polar and will strip most organic compounds from silica. If your product elutes with the methanol flush, it confirms it was strongly adsorbed, not degraded.
-
Test for Stability: Perform a "2D TLC".[7] Spot your crude mixture in one corner of a TLC plate and run it. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If new spots appear off the diagonal, it indicates degradation on the silica.[7]
-
Solution: If degradation is confirmed, you must change your stationary phase. Switch to neutral alumina or consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5% in your eluent).[8]
-
Q6: I'm seeing significant streaking or "tailing" in my TLC and column fractions. How do I fix this?
Answer: Tailing is a tell-tale sign of undesirable interactions between your compound and the stationary phase, often due to the basicity of the quinoxaline nitrogens.
-
The Mechanism: The basic nitrogen atoms can engage in acid-base interactions with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" longer than others, resulting in a smeared or tailed spot instead of a compact one.
-
The Solution: Neutralize the acidic sites. Add a small amount of a volatile base to your mobile phase.
-
Triethylamine (Et3N): Add 0.5% - 1% triethylamine to your eluent system (both for TLC and the column). The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
-
Ammonium Hydroxide: A solution of 1-10% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 5% of this stock solution in dichloromethane).[9] This is particularly effective for very polar basic compounds.
-
Part 3: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification.
Workflow: Purification of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Caption: A step-by-step workflow for the column chromatography purification process.
Step-by-Step Methodology
-
Mobile Phase Selection via TLC:
-
Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Consider adding 0.5% triethylamine to each to prevent streaking.
-
Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate.
-
Spot the TLC plates and run them.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives your product an Rf of ~0.3.[4]
-
-
Column Preparation (Slurry Packing):
-
Select a column of appropriate size (see table below).
-
Place a small plug of cotton or glass wool at the bottom.[2] Add a thin layer (~0.5 cm) of sand.
-
In a beaker, mix the required amount of silica gel with your initial, non-polar eluent to form a consistent slurry.[2]
-
Pour the slurry into the column. Use a funnel to guide the stream.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.[5]
-
Add a final layer of sand (~0.5 cm) on top of the packed silica to prevent disturbance during solvent addition.
-
Crucial: Never let the solvent level drop below the top of the silica gel.
-
Table 3: Column Size and Loading Capacity Guide
| Crude Sample Mass | Column Diameter | Silica Gel (approx.) | Eluent Volume (approx.) |
| 50 - 100 mg | 2 cm | 10 - 20 g | 200 - 400 mL |
| 100 - 500 mg | 3 cm | 25 - 50 g | 400 - 800 mL |
| 500 mg - 1 g | 4 cm | 50 - 100 g | 800 - 1500 mL |
| 1 g - 5 g | 5 cm | 100 - 250 g | 1.5 - 3.0 L |
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude product in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Fraction Collection:
-
Gently add your mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Begin collecting fractions in test tubes.[4] Collect consistently sized fractions (e.g., 10 mL each).
-
If separation is difficult, consider using a gradient elution, where you start with a less polar solvent system and gradually increase the percentage of the more polar solvent.[6]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain your product.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield your purified Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
-
References
-
National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit user discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Reddit user discussion. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. This guide is designed to provide you with in-depth technical and practical advice to overcome the common challenge of poor aqueous solubility of this important class of compounds in biological assays. Inaccurate assessment of biological activity due to solubility issues can lead to misleading structure-activity relationships (SAR) and potentially the premature termination of promising drug discovery programs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and step-by-step protocols to resolve them.
Issue 1: Precipitation of Quinoxaline Derivative in Cell Culture Media Upon Addition of DMSO Stock Solution
This is a frequent problem where the compound, stable in a DMSO stock, crashes out of solution when diluted into the aqueous environment of the cell culture medium.
Causality: This "shock" precipitation occurs because the quinoxaline derivative is poorly soluble in water. While DMSO is an excellent solvent for many organic compounds, its solubilizing capacity dramatically decreases upon dilution in an aqueous medium.[1] The final concentration of the compound in the media may exceed its aqueous solubility limit, leading to the formation of a precipitate.[2]
Troubleshooting Protocol:
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[1][3] Aim for a final DMSO concentration of ≤ 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[3][4]
-
Perform a Step-Wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media in the well, first, create an intermediate dilution of the compound in a small volume of pre-warmed (37°C) cell culture medium. Mix this intermediate dilution thoroughly before adding it to the cells. This gradual reduction in DMSO concentration can prevent shock precipitation.[2]
-
Pre-warm the Media: Adding a room temperature DMSO stock to cold (4°C) media can decrease the solubility of some compounds. Always use media pre-warmed to 37°C.[2][5]
-
Assess Compound Stability in Media: Before treating your cells, perform a preliminary test by adding your compound to the cell culture medium (with serum, if applicable) at the highest intended concentration. Incubate for the duration of your experiment and visually inspect for any precipitation.
Issue 2: Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays
Poor solubility can lead to significant variability in enzyme inhibition data, making it difficult to determine accurate IC50 values.
Causality: Undissolved compound particles can scatter light, interfering with spectrophotometric or fluorometric readings. Additionally, the actual concentration of the dissolved, active compound is unknown and lower than the nominal concentration, leading to an underestimation of potency. The reaction rate may also not be linear if the inhibitor concentration is not stable in the assay buffer.[6]
Troubleshooting Protocol:
-
Optimize Enzyme and Substrate Concentrations: Ensure that the enzyme concentration is in the linear range of the assay and that the substrate concentration is appropriate for the type of inhibition being studied.[7]
-
Prepare Reagents in Assay Buffer: Whenever possible, dilute all reagents, including the quinoxaline derivative, in the final assay buffer to avoid pH or buffer capacity changes.[6]
-
Incorporate a Low Concentration of a Non-ionic Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Triton X-100, to the assay buffer can help to keep the compound in solution and prevent it from sticking to the plate.[6]
-
Visually Inspect for Precipitation: Before and after the assay, visually inspect the wells of your microplate for any signs of precipitation.
-
Solubility-Limited IC50 Curve: If you observe a flattening of the dose-response curve at higher concentrations, this may indicate that you have reached the solubility limit of your compound in the assay buffer.
Workflow for Selecting a Solubilization Strategy
The choice of solubilization strategy depends on the physicochemical properties of the quinoxaline derivative and the requirements of the biological assay.
Caption: A decision-making workflow for selecting an appropriate solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
While some cell lines can tolerate up to 1% DMSO for short periods, it is best practice to keep the final concentration at or below 0.5% to avoid solvent-induced artifacts.[3][4] For sensitive cell lines or longer incubation times, a concentration of 0.1% or lower is recommended.[3] Always perform a vehicle control to assess the effect of DMSO on your specific cell line and assay.
Q2: My quinoxaline derivative seems to interfere with the MTT assay. What should I do?
Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[8]
-
Perform a Cell-Free Control: Add your compound to the MTT reagent in cell-free media. If a color change occurs, your compound is directly reducing the MTT.
-
Use an Alternative Viability Assay: Consider using an assay with a different detection method, such as the sulforhodamine B (SRB) assay, which measures protein content, or a CyQUANT assay that measures DNA content.[8][9]
Q3: Can I use cyclodextrins to solubilize my quinoxaline derivative for a cell-based assay?
Yes, cyclodextrins are a widely used and effective method for improving the solubility of poorly soluble compounds for in vitro studies.[10][11] They form inclusion complexes with the hydrophobic drug molecule, increasing its apparent water solubility.[11]
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to β-cyclodextrin.[10]
-
Determine the Molar Ratio: A 1:1 molar ratio of the quinoxaline derivative to cyclodextrin is a good starting point.
-
Kneading:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Add the accurately weighed quinoxaline derivative to the paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of solvent as needed to maintain a paste-like consistency.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. Store in a tightly sealed container, protected from light and moisture.[11]
Q4: What are nanosuspensions and are they suitable for in vitro assays?
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[12][13] This reduction in particle size leads to an increase in the surface area, which enhances the dissolution rate and saturation solubility of the compound.[12][13] Nanosuspensions can be a valuable tool for in vitro assays, but careful formulation and characterization are required.[14]
Q5: What are some general best practices for handling and storing poorly soluble quinoxaline derivatives?
-
Storage: Store compounds as dry powders in a cool, dark, and dry place.[15][16] For some compounds like ethers, it is important to date the container upon opening to monitor for the formation of explosive peroxides.[17]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[16][17]
-
Ventilation: Handle dry powders and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[15]
Data Summary Table: Solubility of Quinoxaline Derivatives
| Quinoxaline Derivative Class | Solubilization Strategy | Observations | Reference(s) |
| Quinoxaline 1,4-dioxides | Introduction of amino groups | High aqueous solubility of 7-amino derivatives. | [18] |
| General Quinoxaline Derivatives | Solid Dispersion with Polaxamer 407 | Improved in-vitro dissolution rate due to increased wettability and amorphization. | [19] |
| General Quinoxaline Derivatives | Methanol-water solvent (v:v = 1:1) | Offered the best conversion efficiency of products in a microdroplet synthesis system. | [20] |
| Di-substituted Quinoxaline Derivative | Methanol | Poorer solubility of the di-substituted derivative compared to the mono-substituted derivative due to its symmetrical and non-polar structure. | [21] |
Note: The solubility of specific quinoxaline derivatives is highly dependent on their individual substitutions and physicochemical properties. The information in this table provides general guidance, and empirical determination of solubility for each new compound is essential.
Conclusion
Overcoming the poor solubility of quinoxaline derivatives is a critical step in accurately evaluating their biological activity. By understanding the underlying causes of solubility issues and employing a systematic troubleshooting approach, researchers can generate reliable and reproducible data. This guide provides a starting point for addressing these challenges, but it is important to remember that each compound is unique and may require a tailored solubilization strategy.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability | MDPI [mdpi.com]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of Quinoxaline-Based Compounds In Vitro
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can tune their activity against various molecular targets, making them a focal point in modern drug discovery.[3] However, moving from a promising chemical structure to a validated lead compound requires a rigorous, multi-faceted in vitro evaluation.
This guide provides a logical, field-proven framework for assessing the efficacy of novel quinoxaline-based compounds. We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring each step builds upon the last to create a comprehensive and trustworthy data package for your lead candidates.
Phase 1: Foundational Efficacy Screening - The Viability Question
The first and most fundamental question is whether your compound has any biological effect on cancer cells. Cell viability and cytotoxicity assays are the workhorse for this initial screening. They provide the crucial half-maximal inhibitory concentration (IC₅₀) value, a quantitative measure of a drug's potency.
The Principle of Metabolic Viability Assays
Assays like the MTT and XTT are not direct measures of cell number but rather indicators of metabolic activity, which serves as a robust proxy for cell viability.[4] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan salt.[5] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.
Causality in Assay Choice: While MTT is a classic, it produces an insoluble formazan product requiring an additional solubilization step.[6] For higher-throughput screening, assays like XTT are often preferred as they produce a water-soluble formazan, simplifying the protocol.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on a cell line.[7][8]
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HepG2, HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation: Comparative Cytotoxicity
Summarizing the IC₅₀ values in a clear table is essential for comparing the potency of different quinoxaline derivatives against various cancer cell lines.
| Compound | HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Quinoxaline A | 10.58[9] | > 50 | 25.3 |
| Quinoxaline B | 5.2 | 2.11[10] | 7.6[11] |
| Quinoxaline C | 15.8 | 4.11[10] | 12.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.98 |
Phase 2: Unraveling the Mechanism of Cell Death
Once a compound demonstrates potent cytotoxicity, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Visualizing Apoptosis: The Annexin V/PI Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[12] Its elegance lies in the simultaneous use of two key markers:
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent. PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA.[14]
By using both stains, we can distinguish four cell populations.[15]
Caption: Quadrants of an Annexin V/PI flow cytometry plot.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol details the steps for staining treated cells to quantify apoptosis.[13][15]
-
Cell Treatment: Seed and treat cells with the quinoxaline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation.
Phase 3: Investigating Specific Molecular Mechanisms
Many quinoxaline derivatives exert their effects by interacting with specific molecular targets.[16] A thorough validation process must investigate these potential mechanisms to build a compelling narrative for the compound's mode of action.
A. Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many anticancer drugs.[17] Quinoxaline compounds have been shown to cause cell cycle arrest at various phases, such as G2/M or S phase, preventing cancer cell proliferation.[10][18]
The Principle of PI Staining for Cell Cycle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye like Propidium Iodide (PI) stains DNA stoichiometrically.[19] By analyzing the fluorescence intensity of a population of cells via flow cytometry, we can quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Protocol: Cell Cycle Analysis
This protocol outlines the procedure for preparing cells for cell cycle analysis by flow cytometry.[15]
-
Cell Treatment & Harvesting: Treat cells as you would for an apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution that includes RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events. Use cell cycle analysis software to determine the percentage of cells in each phase.
B. Target-Specific Assays
Based on the structure of your quinoxaline compound and existing literature, you can select more specific assays to validate a hypothesized target.
1. Tubulin Polymerization Inhibition: Many anticancer agents function by disrupting microtubule dynamics.[20] Some quinoxaline derivatives have been identified as tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis.[18]
-
Causality & Validation: An in vitro tubulin polymerization assay directly measures this effect. The principle is based on light scattering; as tubulin polymerizes into microtubules, the turbidity of the solution increases, which can be measured spectrophotometrically at 340 nm.[21] A successful inhibitor will prevent this increase in absorbance compared to a control.
2. Kinase Inhibition: Quinoxalines are a well-known scaffold for designing protein kinase inhibitors.[22][23] They often act as ATP-competitive inhibitors, targeting kinases like STAT3, EGFR, or VEGFR that are crucial for cancer cell signaling.[9]
-
Causality & Validation: The effect on a specific kinase pathway can be validated using Western Blotting to check for a decrease in the phosphorylation of the target kinase or its downstream substrates.[9] For direct validation, commercially available in vitro kinase activity assays (e.g., ADP-Glo™) can be used to measure the compound's direct inhibitory effect on the purified enzyme.[24]
3. DNA Intercalation and Topoisomerase Inhibition: Certain planar quinoxaline structures can intercalate into DNA or inhibit enzymes like topoisomerase II, which are critical for DNA replication and repair.[10][11]
-
Causality & Validation: DNA binding can be assessed using techniques like fluorescence-based assays or DNA footprinting.[25][26] Topoisomerase II inhibition can be measured directly using kits that assess the relaxation of supercoiled plasmid DNA. A potent inhibitor will prevent the enzyme from relaxing the DNA.
Workflow for Mechanistic Investigation
The following workflow illustrates a logical progression from identifying cytotoxicity to pinpointing a specific molecular mechanism.
Caption: In Vitro Validation Workflow for Quinoxaline Compounds.
Conclusion
Validating the in vitro efficacy of quinoxaline-based compounds is a systematic process of inquiry. It begins with broad questions about cytotoxicity and progressively narrows down to specific molecular mechanisms of action. By employing a logical sequence of assays, from metabolic viability screens to detailed mechanistic studies, researchers can build a robust and compelling case for their lead candidates. Each experimental choice must be deliberate, and each protocol must be executed with precision to ensure the resulting data is both accurate and trustworthy, paving the way for the next stages of drug development.
References
- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
- PubMed. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Drug Design, Development and Therapy.
- PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies.
- Taylor & Francis Online. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics.
- MDPI. (n.d.). Special Issue: Application of Biotechnology to Dental Treatment.
- PubMed Central. (n.d.). 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity.
- ResearchGate. (n.d.). Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line...
- National Institutes of Health. (2024).
- PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PubMed Central. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches.
- PubMed. (n.d.). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
- National Institutes of Health. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Bentham Science Publishers. (2018).
- Semantic Scholar. (2021).
- BenchChem. (2025).
- PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Novus Biologicals. (n.d.). PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Taylor & Francis Online. (2024).
- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- protocols.io. (2023). MTT Assay protocol.
- ResearchGate. (2025).
- Interchim. (n.d.).
- PubMed. (2022). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology.
- PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis.
- Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay.
- ResearchTweet. (n.d.).
- MDPI. (n.d.).
- MDPI. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchtweet.com [researchtweet.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. interchim.fr [interchim.fr]
- 22. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. tandfonline.com [tandfonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Author's Note: As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and environmental stewardship. This guide provides a procedural framework for the disposal of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. It is imperative to recognize that this document serves as a directive to be used in conjunction with your institution's specific Safety Data Sheet (SDS) for this compound and in strict adherence to your Environmental Health & Safety (EHS) office's protocols and local regulations.
Pre-Disposal Hazard Assessment: Know Your Compound
Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is critical. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic molecule with several functional groups that dictate its reactivity and toxicity profile.
-
Quinoxaline Core: Quinoxaline derivatives are known for a wide range of biological activities, including potential cytotoxicity.[1][2] Some have been investigated for anticancer properties, which implies they can be highly bioactive.[1] Toxicity can be a significant concern with this class of compounds.[3]
-
Chlorinated Heterocycle: The presence of a chlorine atom designates waste containing this compound as halogenated organic waste .[4] This is a critical distinction for waste stream segregation, as improper mixing can lead to hazardous reactions and complicates the disposal process. Halogenated wastes often require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[5]
-
Cyanoacetate Group: The cyano (-CN) and ester groups introduce additional hazards. Cyanoacetates can be harmful if swallowed, inhaled, or in contact with skin.[6] While stable under normal conditions, they are incompatible with strong acids, bases, and oxidizing agents.[7] Mixing with acids or bases could potentially lead to the generation of toxic fumes.[8]
Immediate Safety Precautions:
-
Always handle this compound inside a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[6][10]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to ensure a safe and compliant disposal process from the point of generation to final pickup by trained EHS personnel.
Step 1: Waste Characterization and Segregation
This is the most critical step. Based on the hazard assessment, waste containing Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate must be classified as Halogenated Organic Hazardous Waste .
-
Action: Designate a specific, properly labeled waste container exclusively for this compound and materials contaminated with it.
-
Causality: Segregating halogenated from non-halogenated waste is crucial for proper disposal.[4][11] Co-mingling can disrupt the recycling or disposal process for non-halogenated solvents and may lead to regulatory violations.[12][13]
Step 2: Container Selection and Labeling
-
Action: Use only approved, chemically resistant containers for waste collection, typically high-density polyethylene (HDPE) or glass containers provided by your EHS office.[4] The container must have a secure, vapor-tight lid.[13]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name of the principal investigator and laboratory location
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.[14]
-
Action: Store the waste container in your lab's designated SAA, which is typically inside a chemical fume hood or a secondary containment bin.
-
Regulatory Insight: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14] Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons for hazardous waste, but may be as low as one quart for acutely toxic "P-listed" wastes).[8]
Step 4: Handling Contaminated Materials
-
Solid Waste: Any solid materials (e.g., contaminated gloves, weigh paper, silica gel) must be placed in a designated solid hazardous waste container, also labeled as halogenated waste. Do not mix solid and liquid waste in the same container.
-
Sharps: Needles or contaminated glassware must be disposed of in a designated sharps container.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol, isopropanol) and collect the cleaning materials as solid halogenated waste.
Step 5: Arranging for Disposal
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though institutional policies may be stricter), arrange for pickup through your institution's EHS department.[14][15]
-
Trustworthiness: Never pour this chemical down the drain.[8] This is a serious regulatory violation and can harm the environment. All chemical waste must be tracked from generation to its final disposal destination.[15] Your EHS office works with certified waste brokers and treatment, storage, and disposal facilities (TSDFs) to ensure this process is handled correctly.[16]
Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste generated from experiments involving Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
Caption: Decision workflow for proper segregation and disposal of chemical waste.
Summary of Waste Streams and Handling Protocols
For clarity, the key information is summarized in the table below.
| Waste Type | Hazard Classification | Container Type | Disposal Protocol |
| Pure Compound / Solutions | Halogenated Organic, Toxic, Irritant | Labeled, sealed HDPE or glass container | Collect in designated "Halogenated Liquid Waste." Store in SAA. Arrange EHS pickup. |
| Contaminated Labware (gloves, wipes) | Halogenated Solid Waste | Labeled, lined container for solid waste | Collect in designated "Halogenated Solid Waste." Store in SAA. Arrange EHS pickup. |
| Aqueous Solutions (if any) | Halogenated Aqueous Waste | Labeled, sealed HDPE or glass container | Segregate from organic waste. Label clearly. Consult EHS for specific guidance. |
| Empty Stock Bottle | Solid Waste | Original container | Triple-rinse with a suitable solvent (e.g., acetone). Collect rinsate as halogenated liquid waste. Deface the label and dispose of the empty bottle as per EHS guidelines (often as regular glass waste). |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not merely a logistical task but a professional responsibility. By understanding the compound's hazards, adhering to a strict segregation and labeling protocol, and partnering with your institution's EHS department, you uphold the principles of laboratory safety, environmental protection, and regulatory compliance. This structured approach ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. Retrieved from [Link]
-
Alovero, F. E., et al. (2003). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. PubMed. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Ethyl Cyanoacetate. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Methyl chloroacetate. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Kemicentrum. (2023). Organic solvent waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Al-Ostath, R., et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Retrieved from [Link]
-
El-Gendy, M. A., et al. (1998). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.se [fishersci.se]
- 10. nj.gov [nj.gov]
- 11. ethz.ch [ethz.ch]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
For the modern researcher, navigating the complexities of novel chemical compounds is a daily reality. Among these is Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, a molecule with significant potential in various research and development applications. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven advice on the personal protective equipment (PPE) required for handling this compound, ensuring both your safety and the integrity of your research.
Understanding the Risks: A Structural Approach
To determine the appropriate PPE, we must first dissect the potential hazards posed by the molecule's constituent parts:
-
Quinoxaline Derivatives : These heterocyclic compounds are known to have a wide range of biological activities.[1] While this makes them valuable in drug discovery, it also means they can interact with biological systems, necessitating caution to avoid accidental exposure.[1][2]
-
Chlorinated Organic Compounds : The presence of a chlorine atom on the quinoxaline ring suggests that this compound should be handled with the precautions typically afforded to chlorinated organics. These compounds can be irritating to the skin, eyes, and respiratory tract.[3][4]
-
Cyanoacetate Group : The cyanoacetate moiety is a reactive functional group. Compounds containing this group can be harmful if swallowed, in contact with skin, or if inhaled.[5] They are also known to cause serious eye irritation.[6][7]
Given these potential hazards, a multi-faceted approach to PPE is essential, covering all potential routes of exposure.
Essential Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
Eye and Face Protection: Your First Line of Defense
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
Rationale: The cyanoacetate group, in particular, poses a significant risk of serious eye irritation.[6][7] Standard safety glasses do not provide a complete seal around the eyes and are therefore insufficient to protect against splashes or fine powders.
For increased protection, especially when handling larger quantities or during procedures with a higher risk of splashing:
-
Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Contamination
Laboratory Coat: A flame-retardant and chemical-resistant lab coat should be worn at all times. This not only protects your personal clothing but also provides an easily removable barrier in the event of a significant spill.
Gloves: The Critical Interface
The choice of glove material is crucial for preventing skin contact. Given the compound's chlorinated organic nature and the cyanoacetate group, the following glove types are recommended. Always check the manufacturer's chemical resistance data for the specific gloves you intend to use.[9][10]
| Glove Material | Recommendation | Rationale |
| Nitrile | Good | Offers good resistance to a wide range of chemicals, including many chlorinated compounds and organic acids.[9][11] For many routine laboratory procedures, nitrile gloves provide a suitable balance of protection and dexterity. |
| Neoprene | Good to Excellent | Provides good protection against hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[9] It is a robust choice for handling chlorinated compounds.[11] |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive acids, ketones, esters, and nitro-compounds.[9] While potentially offering a higher level of protection, dexterity may be reduced. |
| Natural Rubber (Latex) | Limited Use | While offering comfort and dexterity, latex gloves may not provide sufficient protection against the chemical classes present in this compound and can cause allergic reactions in some individuals.[9] |
Important Considerations for Glove Use:
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves can significantly reduce the risk of contamination.
-
Regular Changes: Gloves should be changed immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
-
Proper Removal: Remove gloves carefully to avoid contaminating your skin.[6]
Respiratory Protection: Guarding Against Inhalation
The necessity and type of respiratory protection depend on the physical form of the compound and the specific procedure being performed.
For Handling Powders:
If Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a solid, there is a risk of inhaling airborne particles.
-
Work within a Fume Hood: All weighing and transfer of powders should be conducted in a certified chemical fume hood to minimize the release of dust into the laboratory environment.
-
Respirator: For situations where a fume hood is not feasible or as an additional precaution, a NIOSH-approved respirator is necessary.[12] A half-mask or full-facepiece air-purifying respirator equipped with a high-efficiency particulate air (HEPA) filter is recommended.[12]
For Handling Solutions or during Reactions:
When working with solutions or running reactions, the risk of inhaling vapors increases, especially with heating.
-
Work within a Fume Hood: All work should be performed in a chemical fume hood.
-
Respirator with Organic Vapor Cartridges: If working outside of a fume hood is unavoidable, or in the case of a spill, a respirator with organic vapor cartridges is required.[13] These cartridges contain activated carbon that adsorbs organic vapors from the air.[13] The choice of cartridge will depend on the specific solvents being used.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection workflow for handling Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
Emergency Procedures and Disposal
Spills:
-
Small Spills: If a small amount of the compound is spilled, wear your full PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal:
All waste containing Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate, including contaminated gloves, absorbent materials, and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Never dispose of this compound down the drain.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. By taking a proactive and informed approach to personal protective equipment, researchers can mitigate the risks associated with handling compounds like Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Always consult your institution's EHS department for specific guidance and training.
References
- Multichem. (n.d.). Methyl cyanoacetate.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl cyanoacetate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-methylquinoline.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl cyanoacetate.
- ResearchGate. (2025). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- West Virginia University. (2017). 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate.
- ResearchGate. (2025). (PDF) Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids.
- Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl cyanoacetate.
- (n.d.). Gloves Chemical Resistance Chart.
- PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges.
- ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
- Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
- (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. oxychem.com [oxychem.com]
- 5. multichemindia.com [multichemindia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 11. westlake.com [westlake.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. pksafety.com [pksafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
